![molecular formula C9H19NS B1425385 [1-Cyclopropyl-2-(propylthio)ethyl]methylamine CAS No. 1339355-69-9](/img/structure/B1425385.png)
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine has a molecular formula of C9H19NS and a molecular weight of 173.32 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
S-adenosylmethionine (SAM) Applications
SAM is a biological sulfonium compound that serves as a major biological methyl donor in methyltransferase-catalyzed reactions. It is utilized in synthesizing cyclopropyl fatty acids, amino groups in biotin synthesis, ribosyl groups in modified nucleosides in tRNAs, and aminopropyl groups in the synthesis of ethylene and polyamines. The carbon centers adjacent to the positively charged sulfur atom in SAM are key in these reactions, and SAM also acts as a source of 5'-deoxyadenosyl radicals, which initiate various metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Enamines from Cyclopropylketones
Enamines derived from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone are prepared via reaction with secondary amines and TiCl4. These compounds exhibit a vinylcyclopropane structure, as evidenced by NMR. The study demonstrates the flexibility in synthesizing various cyclopropyl-based compounds (Pocar, Stradi, & Trimarco, 1975).
Cyclopropyl Group in Heterocyclic Compounds
The study of cyclopropanone and methylamine interactions reveals the formation of a variety of heterocycles containing unruptured (spiro-)cyclopropyl groups. This research provides insights into the unique behavior of cyclopropyl groups in creating complex molecular structures (Van Tilborg, Steinberg, & Boer, 1974).
Polyamine Analogue-Induced Programmed Cell Death
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represents a class of antitumor agents that induce programmed cell death (PCD) in sensitive cell types. CPENSpm's mechanism of action involves the induction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a potential basis for differential sensitivity in antineoplastic treatments (Ha, Woster, Yager, & Casero, 1997).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-methyl-2-propylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNJHADYKLNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
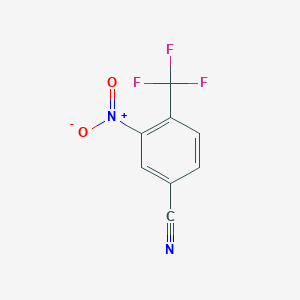
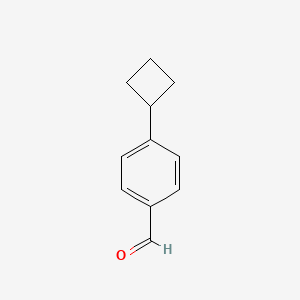
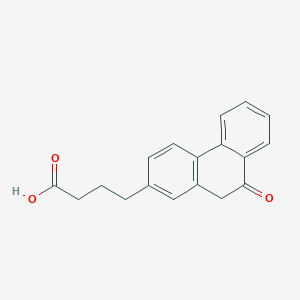

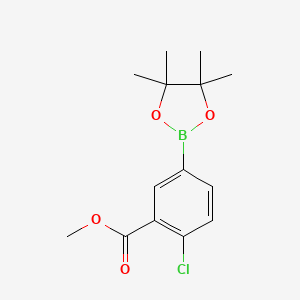
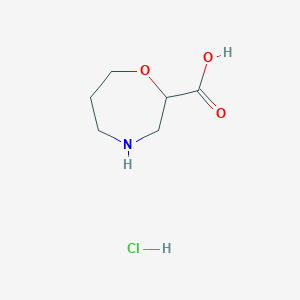
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)


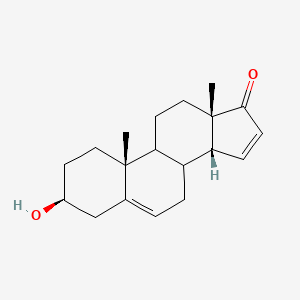
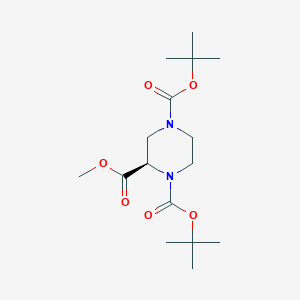
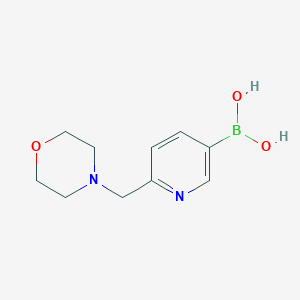
![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)